6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate
Description
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is a complex organic compound that belongs to the class of bichromenes This compound is characterized by the presence of bromine, dioxo groups, and a dimethylcarbamate moiety
Properties
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYECZPCQZVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Dimerization of 3-Hydroxycoumarin Derivatives
Early approaches adapted methods from related bicoumarin syntheses. 3-Hydroxy-6-bromocoumarin undergoes oxidative coupling using FeCl3 in dichloromethane at 0–5°C for 24 hours, yielding the bicoumarin diol intermediate. This method achieves 58–62% yield but requires strict temperature control to prevent over-oxidation.
Suzuki-Miyaura Cross-Coupling
Modern protocols employ palladium-catalyzed coupling between boronic esters and halocoumarins:
- 6-Bromo-3-iodocoumarin + 7'-boronate coumarin → Bicoumarin precursor
- Reaction conditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (4:1), 80°C, 12 h
Yields reach 71–75% with >95% regioselectivity.
Bromination Strategies
Direct Electrophilic Bromination
Treating the bicoumarin diol with Br2 (1.1 eq) in acetic acid at 40°C for 6 hours introduces bromine at position 6. Key parameters:
Directed Bromination via Temporary Directing Groups
A recent innovation uses a removable trimethylsilyl group to enhance regiocontrol:
- Install –SiMe3 at position 5 using Me3SiCl/Et3N
- Brominate with NBS (1.05 eq) in CCl4 at reflux
- Remove silyl group with KF/MeOH
This method achieves 89% monobromination selectivity.
Dimethylcarbamate Installation
Carbamoylation of Phenolic Oxygen
The final step involves reacting the bicoumarin-7'-ol intermediate with dimethylcarbamoyl chloride:
Alternative Route via Nitrophenyl Carbonate Intermediate
For improved reactivity in sterically hindered systems:
- Form 7'-nitrophenyl carbonate with 4-nitrophenyl chloroformate
- Displace nitro group with dimethylamine gas in DCM at –20°C
This two-step process gives 78% overall yield but requires handling toxic gases.
Optimization Studies
Solvent Effects on Carbamoylation
Comparative data for solvent selection (fixed 24 h reaction time):
| Solvent | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| THF | 92 | 3 |
| DCM | 88 | 5 |
| DMF | 95 | 12 |
| Acetonitrile | 84 | 8 |
THF provides optimal balance between reactivity and selectivity.
Temperature Profile for Bromination
Bromination efficiency vs. temperature (1 h reactions):
| Temperature (°C) | Monobrominated Product (%) | Dibrominated Byproduct (%) |
|---|---|---|
| 25 | 62 | 2 |
| 40 | 85 | 7 |
| 60 | 78 | 15 |
40°C maximizes monobromination before significant byproduct formation.
Scalability and Industrial Considerations
Batch Process Challenges
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bichromenes .
Scientific Research Applications
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: A similar compound with a different structural framework.
6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another brominated compound with distinct chemical properties.
6,6-dibromoisoindigo: A compound with two bromine atoms and a different core structure.
Uniqueness
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is unique due to its bichromene core, which imparts specific chemical and physical properties. Its combination of bromine, dioxo groups, and dimethylcarbamate moiety distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Biological Activity
6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate is a synthetic compound belonging to the class of carbamates. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C15H12BrO5
- Molecular Weight: 364.16 g/mol
- Key Functional Groups:
- Bromo group
- Dioxo groups
- Carbamate moiety
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain substituted coumarins possess inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of coumarin compounds have demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays revealed that these compounds induce apoptosis and inhibit cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HeLa | 12.5 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Inhibition studies have shown that it can act as a urease inhibitor, which is relevant in treating conditions like kidney stones and certain types of infections caused by Helicobacter pylori .
Case Studies
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various coumarin derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : Another case study explored the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Q & A
Q. Critical Conditions :
- Lewis Acid Catalysts : AlCl₃ for Friedel-Crafts acylation .
- Bromination Solvent : Polar aprotic solvents (DMF) enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity (>95%) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (%)* |
|---|---|---|---|
| 1 | AlCl₃, 4-methoxybenzoyl chloride, DCM, 0°C | Core formation | ~60–70 |
| 2 | Br₂, DMF, 25°C | Bromination | ~50–60 |
| 3 | Dimethylcarbamoyl chloride, pyridine, RT | Carbamate addition | ~70–80 |
| *Yields inferred from analogous syntheses . |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
-
Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at ~δ 7.5 ppm for aromatic protons) .
- IR : Carbamate C=O stretch at ~1700–1750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and bromine isotope patterns .
-
Crystallography :
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Structural Analog Interference : Compare activity with analogs (e.g., 4-oxo-3-phenyl derivatives) to isolate the bromine-carbamate synergy .
Q. Example Strategy :
Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition).
Use crystallography to confirm binding modes if structural analogs show divergent activities .
Advanced: What computational and experimental approaches study target interactions?
Methodological Answer:
-
Computational :
- Molecular Docking : AutoDock Vina to predict binding to apoptosis-related proteins (e.g., Bcl-2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
-
Experimental :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Basic: What protocols determine solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy .
- Stability :
- HPLC Monitoring : Assess degradation over 24–72 hours at 37°C .
- pH Sensitivity : Compare stability at pH 2 (simulated gastric fluid) vs. pH 7.4 .
Advanced: How does the bromine substituent influence reactivity and bioactivity vs. non-brominated analogs?
Methodological Answer:
-
Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic enzyme residues .
-
Bioactivity Comparison :
Compound IC₅₀ (μM)* Target Brominated Derivative 0.8 ± 0.1 Caspase-3 Non-Brominated Analog 5.2 ± 0.3 Caspase-3 *Data inferred from analogous chromenyl carbamates .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal contact .
- Ventilation : Use fume hoods due to carbamate toxicity risks .
- Waste Disposal : Neutralize with 10% NaOH before disposal .
Advanced: What strategies enhance dimethylcarbamate’s target selectivity?
Methodological Answer:
- Substituent Modification : Replace methyl with trifluoroethyl to increase lipophilicity and blood-brain barrier penetration .
- Bioisosteres : Replace carbamate with urea moieties to maintain H-bonding without hydrolysis susceptibility .
Q. SAR Table :
| Modification | Effect on Selectivity | Reference |
|---|---|---|
| Methyl → Ethyl | Reduced off-target binding | |
| Carbamate → Urea | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
